N,N,6-Trimethylpyridin-2-amine

説明

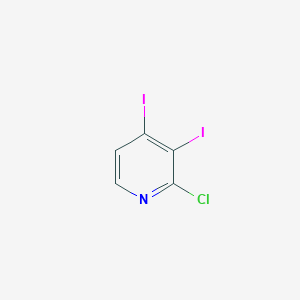

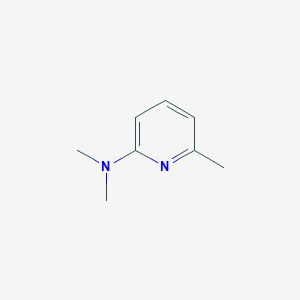

“N,N,6-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It is a type of aromatic heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “N,N,6-Trimethylpyridin-2-amine” consists of a pyridine ring with two methyl groups and an amine group attached . More detailed structural information or analysis is not available in the searched resources.Physical And Chemical Properties Analysis

“N,N,6-Trimethylpyridin-2-amine” has a molecular weight of 136.19 g/mol . Additional physical and chemical properties are not available in the searched resources.科学的研究の応用

Hydrophobic and Hydrophilic Interactions

N,N,6-Trimethylpyridin-2-amine demonstrates unique hydrophobic and hydrophilic interactions, particularly in its behavior in water systems. For example, Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine+water, revealing insights into the mixed nature of this compound. They found that in dilute solutions, water molecules may form a clathrate-like structure around the molecule, which is indicative of its complex interaction with water at different concentrations (Marczak & Banaś, 2001).

Catalysis and Polymerization

The compound plays a role in catalysis and polymerization processes. Fuhrmann et al. (1996) explored its use in octahedral group 4 metal complexes, highlighting its involvement in olefin oligo- and polymerization. This suggests its potential utility in industrial applications related to polymer synthesis (Fuhrmann et al., 1996).

Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) emphasized the importance of 2-aminopyridines, such as N,N,6-Trimethylpyridin-2-amine, in synthesizing bioactive natural products and organic materials. Their research underscores the compound's significance in creating medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Antiangiogenic Activity

The compound also shows potential in medical applications. Kim et al. (2014) developed a method for preparing 6-amino-2,4,5-trimethylpyridin-3-ols, which demonstrated high levels of antiangiogenic and antitumor activities. This suggests its potential as an antiangiogenic agent in medical treatments (Kim et al., 2014).

Biomass-Based Alcohol Amination

The amination of biomass-based alcohols, an important process in various industries, also utilizes this compound. Pera‐Titus and Shi (2014) discussed the synthesis of amines, key intermediates in the chemical industry, where N,N,6-Trimethylpyridin-2-amine could play a role (Pera‐Titus & Shi, 2014).

Covalent Bonding in Metal Complexes

Sandroni et al. (2010) investigated the electrochemical oxidation of aromatic amines, including N,N,6-Trimethylpyridin-2-amine, in metal complexes. This study reveals its potential in creating covalently bonded structures in catalysis and material science (Sandroni et al., 2010).

Safety and Hazards

作用機序

Target of Action

N,N,6-Trimethylpyridin-2-amine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .

Mode of Action

It is known that pyrimidines have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

Pyrimidines are known to exhibit potent anti-inflammatory effects .

特性

IUPAC Name |

N,N,6-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJPFRKGZMBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)